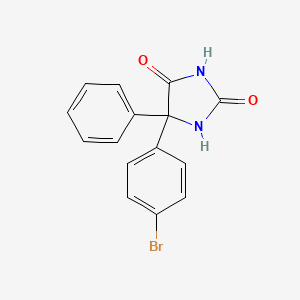
5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione
Cat. No. B8664863
Key on ui cas rn:
56079-85-7
M. Wt: 331.16 g/mol
InChI Key: POMIFDDEWLQZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04304782
Procedure details


In a 500 ml steel bomb, 60 gr of 4-bromobenzophenone in 300 ml of dimethylformamide, 100 gr of solid ammonium carbonate and 30 gr of potassium cyanide in 100 ml of water are added. After closing the bomb, the reaction mixture is heated to 120° C. for 5 days, then poured under fast mechanical stirring into 2 l of water at 80° C., then acidified (concentrated HCl) and centrifuged after cooling in an ice-bath. A crude product is obtained, which is treated with 2 N sodium hydroxide (500 ml). The suspension is filtered; the filtrate is extracted three times with ether (total of 300 ml). The aqueous phase is acidified with concentrated hydrochloric acid to give 59 gr of 5-(parabromophenyl)-5-phenylhydantoin as a crude product. A recrystallization from ethanol gives 40 gr of pure product.

[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step Two


[Compound]
Name
solid
Quantity
100 g
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.[C:16](=[O:19])([O-])[O-].[NH4+:20].[NH4+].[C-]#N.[K+].Cl.[OH-].[Na+].C[N:29](C)[CH:30]=[O:31]>O>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[NH:20][C:30](=[O:31])[NH:29][C:16]2=[O:19])=[CH:4][CH:3]=1 |f:1.2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
steel
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
[Compound]
|
Name
|
solid
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling in an ice-bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A crude product is obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted three times with ether (total of 300 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
